molecular formula C21H22N2O2S B3753264 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B3753264
M. Wt: 366.5 g/mol
InChI Key: ZBVQJMXNRWAODE-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a butanamide chain, and phenyl groups with methyl substitutions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

    Phenoxy and Phenyl Substitutions: The phenoxy and phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the appropriate phenol and aniline derivatives are reacted with halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated intermediates, Lewis acids (e.g., AlCl3)

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pentanamide
  • 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexanamide

Uniqueness

Compared to similar compounds, 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide may exhibit unique biological activities due to its specific chain length and substitution pattern. These structural differences can influence its binding affinity, selectivity, and overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-9-11-17(12-10-15)18-14-26-21(22-18)23-20(24)8-5-13-25-19-7-4-3-6-16(19)2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVQJMXNRWAODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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